Methyl 2-sulfanylideneimidazolidine-1-carboxylate
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Overview
Description
Methyl 2-sulfanylideneimidazolidine-1-carboxylate is a heterocyclic compound that features an imidazolidine ring with a sulfanylidene group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-sulfanylideneimidazolidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable sulfur donor, such as thiourea, under acidic or basic conditions to form the desired imidazolidine ring . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of catalysts and automated systems can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-sulfanylideneimidazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The carboxylate ester can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-sulfanylideneimidazolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 2-sulfanylideneimidazolidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with active site residues, while the imidazolidine ring can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-sulfanylideneimidazolidine-1-carboxylate: Unique due to its specific functional groups and ring structure.
Methyl 1-hydroxyindole-3-carboxylate: Similar in having a carboxylate ester but differs in the core ring structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another compound with a carboxylate ester but with different substituents and ring system.
Uniqueness
This compound stands out due to its combination of a sulfanylidene group and an imidazolidine ring, which imparts unique reactivity and interaction capabilities compared to other similar compounds .
Properties
CAS No. |
59863-98-8 |
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Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
methyl 2-sulfanylideneimidazolidine-1-carboxylate |
InChI |
InChI=1S/C5H8N2O2S/c1-9-5(8)7-3-2-6-4(7)10/h2-3H2,1H3,(H,6,10) |
InChI Key |
DVHMFTZGMNRGMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCNC1=S |
Origin of Product |
United States |
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